molecular formula C18H12ClN3O3 B11621550 5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11621550
M. Wt: 353.8 g/mol
InChI Key: SSNZJZLOYCDVFI-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzohydrazide and 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indole-3-carbaldehyde. This reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbon-nitrogen double bond, converting it into a single bond and forming amine derivatives.

    Substitution: The chloro group in the benzene ring can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzohydrazides.

Mechanism of Action

The biological activity of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is primarily due to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound can inhibit the growth of bacteria by interfering with their enzyme systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide apart is its unique structure, which combines a Schiff base with an indole moiety. This combination enhances its ability to form stable metal complexes and increases its potential biological activity.

Properties

Molecular Formula

C18H12ClN3O3

Molecular Weight

353.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(2-hydroxy-1-prop-2-ynylindol-3-yl)iminobenzamide

InChI

InChI=1S/C18H12ClN3O3/c1-2-9-22-14-6-4-3-5-12(14)16(18(22)25)20-21-17(24)13-10-11(19)7-8-15(13)23/h1,3-8,10,23,25H,9H2

InChI Key

SSNZJZLOYCDVFI-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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